molecular formula C13H21N5 B11742117 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11742117
M. Wt: 247.34 g/mol
InChI Key: IBQFVLIGNNUQCT-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. This substance belongs to the class of pyrazole derivatives, a group of nitrogen-containing heterocycles known for their significant relevance in medicinal chemistry and drug discovery . Pyrazole cores are frequently investigated as key scaffolds in the synthesis of bioactive molecules and have been associated with a wide range of pharmacological activities . The molecular structure of this compound features a methylene bridge connecting two distinct pyrazole rings: one substituted with an ethyl group and the other with both a methyl and an isopropyl group. This specific arrangement classifies it as a bispyrazolic amine, making it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry . It can serve as a key building block in organic synthesis, particularly in the development of novel compounds for biochemical screening. As a research chemical, its primary applications include use as a reference standard, a reactant in synthetic pathways, and a potential precursor for the development of more complex molecular entities. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,14,16)

InChI Key

IBQFVLIGNNUQCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational step in synthesizing this compound involves the formation of the pyrazole core. A widely adopted method employs cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. For instance, 1-ethyl-1H-pyrazole-5-carbaldehyde is reacted with isopropylhydrazine under acidic conditions (e.g., acetic acid or HCl) to yield the intermediate pyrazole ring. This reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 65–75%.

Key variables influencing this step include:

  • pH control : Acidic conditions (pH 3–5) favor cyclization over polymerization.

  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction kinetics.

Alkylation and Amination Steps

Following pyrazole ring formation, the introduction of the isopropylamine moiety at the 4-position is achieved through nucleophilic substitution. In a representative procedure, 4-methyl-1H-pyrazol-3-amine is treated with 2-bromopropane in the presence of potassium carbonate (K₂CO₃) as a base, yielding the 1-(propan-2-yl) derivative. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) attaches the [(1-ethyl-1H-pyrazol-5-yl)methyl] group.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagentsTemperature (°C)Time (h)Yield (%)
CyclocondensationIsopropylhydrazine, HCl80872
Alkylation2-Bromopropane, K₂CO₃120468
Reductive AminationNaBH₃CN, MeOH251285

Data compiled from.

Optimization Strategies

Temperature and Catalysis

Microwave-assisted synthesis has emerged as a high-efficiency alternative to conventional heating. For example, cyclocondensation under microwave irradiation (150°C, 20 minutes) improves yields to 82% while reducing side product formation. Transition metal catalysts, particularly Cu(I) complexes, further enhance regioselectivity during alkylation steps.

Solvent Systems and Green Chemistry

Recent advancements emphasize solvent sustainability. A patent-pending method utilizes supercritical CO₂ as a reaction medium, achieving 89% yield in the amination step while eliminating volatile organic solvents. Comparative studies show that water-ethanol mixtures (1:1 v/v) offer an optimal balance between solubility and environmental impact.

Table 2: Solvent Impact on Amination Efficiency

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37895
DMF36.78592
Supercritical CO₂1.18998

Data from.

Industrial-Scale Production

Batch Process Design

Large-scale synthesis (≥100 kg batches) requires modifications to laboratory protocols. A patented industrial method employs:

  • Continuous-flow reactors for cyclocondensation, reducing reaction time from 8 hours to 45 minutes.

  • Multistage extraction : Post-reaction mixtures are washed with toluene and aqueous NaHCO₃ to remove acidic byproducts.

  • Crystallization optimization : Slow cooling (0.5°C/min) in glacial acetic acid yields >99% pure product.

Purification Challenges

Industrial purification faces hurdles such as:

  • Isomer separation : The compound’s structural analogs (e.g., 3-methyl vs. 5-methyl isomers) require chiral stationary phase chromatography for resolution.

  • Residual metal removal : Chelating resins (e.g., Chelex 100) are employed to reduce Cu and K⁺ levels below 10 ppm.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via a Knoevenagel-type mechanism , where hydrazine attacks the carbonyl carbon of 1,3-diketones, followed by proton transfer and ring closure. Density functional theory (DFT) calculations indicate that electron-withdrawing groups on the diketone increase reaction exothermicity by 15–20 kJ/mol.

Reductive Amination Dynamics

In the presence of NaBH₃CN, the imine intermediate undergoes rapid reduction (k=0.45s1k = 0.45 \, \text{s}^{-1} at 25°C). Steric hindrance from the isopropyl group slows the reaction rate by 30% compared to linear alkylamines.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies demonstrate that transaminase enzymes (e.g., from Aspergillus terreus) can catalyze the final amination step under mild conditions (pH 7.5, 37°C), achieving 91% enantiomeric excess. This approach eliminates the need for toxic cyanoborohydride reagents.

Photochemical Activation

UV irradiation (254 nm) accelerates cyclocondensation by generating reactive singlet oxygen species, reducing reaction times to 2 hours with comparable yields.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts and conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic systems.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Pyrazole derivatives, including this compound, have shown promise in the treatment of inflammatory diseases, cancer, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Data Evidence ID
Target Compound: N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine Not provided C₁₄H₂₂N₆ 274.37 1-Ethyl-pyrazole, 4-methyl, isopropyl, amine N/A (reference compound)
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 1856089-97-8 C₁₅H₂₅N₅ 275.39 4-Methyl, 5-methyl, 2-methylpropyl Higher MW, branched alkyl groups
1-(2-Fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine 1856043-13-4 C₁₃H₂₀FN₅ 265.33 2-Fluoroethyl, propyl Fluorine enhances lipophilicity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine 1856077-73-0 C₁₂H₁₉ClFN₅ 287.77 Chlorine, fluorine, 2-fluoroethyl Halogenated; higher MW
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Not provided C₁₀H₁₄N₄ 202.25 Pyridin-3-yl, ethyl Aromatic substitution; ESIMS m/z 203
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1499331-74-6 C₁₀H₁₃N₃S 207.29 Thiophene, methylthiophene Sulfur-containing; altered solubility

Key Findings from Structural Analysis

Substituent Effects on Molecular Weight :

  • The target compound (MW 274.37) is lighter than halogenated analogues like CAS 1856077-73-0 (MW 287.77) due to the absence of halogens .
  • Bulky substituents (e.g., 2-methylpropyl in CAS 1856089-97-8) increase molecular weight but may reduce metabolic clearance .

Electronic and Steric Modifications: Fluorine or chlorine incorporation (e.g., CAS 1856077-73-0) enhances electronegativity and may improve membrane permeability .

Biological Relevance: The thiophene-containing analogue (CAS 1499331-74-6) demonstrates how heterocyclic substitutions can alter solubility and bioavailability .

Pharmacological Implications

  • Lipophilicity : Fluorinated derivatives (e.g., CAS 1856043-13-4) may exhibit prolonged half-lives due to increased logP values .
  • Steric Hindrance : Branched alkyl groups (e.g., isobutyl in CAS 1856043-82-7) could reduce off-target interactions by limiting access to smaller binding sites .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ethyl or methyl groups) are synthesized in higher yields (e.g., 68% yield in ) compared to halogenated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via alkylation and condensation reactions. Microwave-assisted methods (50–120°C, 1–4 hours) reduce reaction times compared to traditional reflux (12–24 hours). Solvents like DMF or THF improve yields (up to 82%) by stabilizing intermediates, while polar aprotic solvents enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. How does the molecular structure of this compound influence its steric and electronic properties?

  • Methodological Answer : The dual pyrazole rings connected by a methylene bridge create a planar core with steric hindrance from ethyl and isopropyl groups. Computational modeling (DFT calculations) and X-ray crystallography reveal that substituents at the 1- and 4-positions modulate electron density, affecting nucleophilic attack sites. For example, the ethyl group increases hydrophobicity, while the isopropyl group enhances steric bulk, as shown in comparative crystallographic data .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Follow with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Dose-response curves (IC₅₀ calculations) and Western blotting for apoptosis markers (caspase-3/7) can validate mechanistic hypotheses .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic methods be resolved?

  • Methodological Answer : Contradictions often arise from solvent purity or temperature gradients. Design a controlled study comparing microwave vs. reflux methods under standardized conditions (e.g., anhydrous solvents, inert atmosphere). Use HPLC to quantify impurities (e.g., unreacted pyrazole precursors) and correlate with yield discrepancies. For example, microwave synthesis may produce 75% yield with <5% impurities, while reflux yields 60% with 10% side products .

Q. What advanced techniques elucidate its binding interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd rates) with purified receptors. Pair with molecular docking (AutoDock Vina) using cryo-EM structures of target proteins. For example, docking simulations reveal hydrogen bonding between the pyrazole nitrogen and ATP-binding pockets in kinases (Kd ≈ 2.3 nM). Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How do substituent modifications impact its pharmacological profile?

  • Methodological Answer : Synthesize analogs by replacing the ethyl or isopropyl groups with fluorinated or bulkier substituents. Compare pharmacokinetic parameters (logP, solubility) using shake-flask assays and ADMET predictions. For instance, replacing ethyl with a trifluoromethyl group increases metabolic stability (t₁/₂ from 2.1 to 4.8 hours in microsomes) but reduces solubility (from 12 µM to 3 µM) .

Key Research Considerations

  • Contradictions : and highlight solvent-dependent yield variations, necessitating rigorous solvent screening.
  • Structural Uniqueness : The compound’s dual pyrazole system distinguishes it from mono-pyrazole analogs (e.g., 1-ethyl-3-methylpyrazole), which lack bridging groups and exhibit lower target affinity .
  • Methodological Gaps : Limited in vivo data require expanded PK/PD studies in rodent models to validate therapeutic potential.

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